![molecular formula C23H23NO3 B15239314 (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B15239314.png)
(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene is a complex organic molecule with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene typically involves multiple steps, including the formation of the core tetracyclic structure and the introduction of functional groups. The specific synthetic routes and reaction conditions can vary, but they often involve:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce the methoxyphenyl and methyl groups.
Stereoselective reactions: to ensure the correct configuration at the stereocenters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:
Scaling up: the reactions to larger batch sizes.
Using catalysts: to improve reaction efficiency.
Implementing purification techniques: such as chromatography to isolate the desired product.
化学反应分析
Types of Reactions
(2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: might yield alcohols or alkanes.
Substitution: might yield halogenated compounds or other derivatives.
科学研究应用
Chemistry
In chemistry, (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene can be used as a model compound for studying complex ring systems and stereochemistry.
Biology
In biology, this compound may be investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, researchers might explore its potential as a pharmaceutical agent, particularly if it exhibits any bioactive properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for other complex molecules.
作用机制
The mechanism of action of (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: and modulating their signaling pathways.
Altering cellular processes: through its chemical properties.
相似化合物的比较
Similar Compounds
Similar compounds to (2R,7S)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.0{2,7}.0{13,18}]octadeca-1(10),11,13(18),14,16-pentaene include other tetracyclic molecules with similar functional groups and stereochemistry.
Uniqueness
What sets this compound apart is its specific combination of rings, functional groups, and stereocenters, which may confer unique chemical and biological properties.
属性
分子式 |
C23H23NO3 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
(2S,7R)-4-(3-methoxyphenyl)-3-methyl-5,9-dioxa-3-azatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaene |
InChI |
InChI=1S/C23H23NO3/c1-24-22-17(14-27-23(24)16-7-5-8-18(12-16)25-2)13-26-20-11-10-15-6-3-4-9-19(15)21(20)22/h3-12,17,22-23H,13-14H2,1-2H3/t17-,22+,23?/m1/s1 |
InChI 键 |
OQTRZNBJZPYJRW-QWLMFLSESA-N |
手性 SMILES |
CN1[C@H]2[C@@H](COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4 |
规范 SMILES |
CN1C2C(COC1C3=CC(=CC=C3)OC)COC4=C2C5=CC=CC=C5C=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


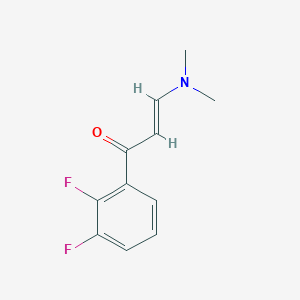
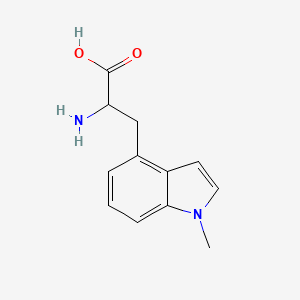
![4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B15239239.png)

![7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15239250.png)
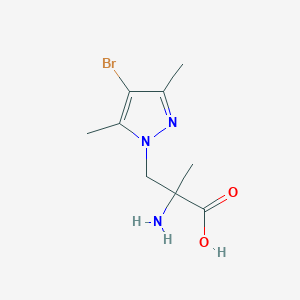
![2-{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B15239257.png)
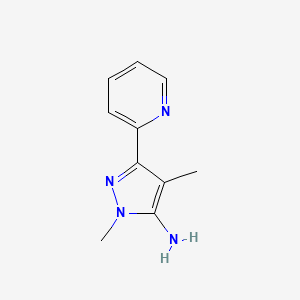
![5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B15239269.png)
![1-Methyl-2lambda6-thia-1-azaspiro[4.5]decane-2,2,4-trione](/img/structure/B15239275.png)
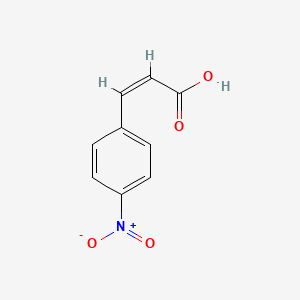
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B15239299.png)
![2-{[2-oxo-2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]sulfanyl}benzoic acid](/img/structure/B15239302.png)

